REACTION_CXSMILES
|
[CH2:1]([NH-])[CH2:2][CH3:3].[OH2:5].[C:6]1([CH3:16])[CH:11]=[CH:10][C:9](S(O)(=O)=O)=[CH:8][CH:7]=1.[C:17]([O-])([O-])=[O:18].[Na+].[Na+]>C1(C)C=CC=CC=1>[CH3:17][O:18][C:2]1[CH:1]=[CH:11][CH:10]=[C:9]2[C:3]=1[CH2:16][CH2:6][C:7](=[O:5])[CH2:8]2 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
propylamide
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(CC)[NH-]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 24 hrs
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
reaction completion
|
Type
|
CUSTOM
|
Details
|
product precipitation a further 300 mL of toluene
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic layer washed with water (450 mL)
|
Type
|
TEMPERATURE
|
Details
|
The organic layer was then cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
to crystallise
|
Type
|
CUSTOM
|
Details
|
After crystallisation the slurry
|
Type
|
TEMPERATURE
|
Details
|
was further cooled to 5-10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with toluene (2×150 mL), petroleum ether (150 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2CCC(CC2=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |